molecular formula C8H21ClN4 B161692 1,4,7,10-Tetraazacyclododecane tetrahydrochloride CAS No. 10045-25-7

1,4,7,10-Tetraazacyclododecane tetrahydrochloride

Cat. No.: B161692
CAS No.: 10045-25-7
M. Wt: 208.73 g/mol
InChI Key: FCBMQXSGMDFCSC-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazacyclododecane tetrahydrochloride is a macrocyclic compound with the chemical formula C8H20N4 · 4HClThis compound is notable for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraazacyclododecane typically involves the cyclization of triethylenetetramine with diethyl oxalate in methanolic solution, yielding a twelve-membered cyclic oxamide. This product is then further processed to obtain 1,4,7,10-Tetraazacyclododecane . Another method involves the use of trifluoromethanesulfonic acid diphenyl ester as a key cyclization reagent .

Industrial Production Methods

Industrial production of 1,4,7,10-Tetraazacyclododecane often follows the Richman-Atkins synthesis, which involves the preparation of amine tosyl derivatives. This method is advantageous due to its cost-effectiveness and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraazacyclododecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 1,4,7,10-Tetraazacyclododecane include trifluoromethanesulfonic acid, diethyl oxalate, and various metal salts. Reaction conditions often involve methanolic solutions and moderate temperatures .

Major Products

The major products formed from reactions involving 1,4,7,10-Tetraazacyclododecane include its metal complexes and various substituted derivatives .

Comparison with Similar Compounds

1,4,7,10-Tetraazacyclododecane tetrahydrochloride is unique due to its high stability and selectivity in forming metal complexes. Similar compounds include:

These compounds share similar properties but differ in their ring sizes and specific applications, highlighting the versatility and uniqueness of this compound.

Biological Activity

1,4,7,10-Tetraazacyclododecane tetrahydrochloride (often referred to as Cyclen-4HCl) is a macrocyclic compound with significant applications in coordination chemistry and biomedicine. Its molecular formula is C8H24Cl4N4C_8H_{24}Cl_4N_4 and it has a molecular weight of 318.11 g/mol. This compound serves as a versatile ligand for metal ions and is particularly noted for its stability and complexation properties.

This compound functions primarily as a chelating agent. It forms stable complexes with various metal ions, which can enhance the solubility and bioavailability of these metals in biological systems. This property makes it particularly useful in medical imaging and therapeutic applications.

Chelation Therapy

Research indicates that this compound can effectively chelate paramagnetic ions such as gadolinium(III), which is commonly used in magnetic resonance imaging (MRI). A study demonstrated that complexes formed with gadolinium ions exhibited favorable pharmacokinetic properties, leading to enhanced imaging contrast and reduced toxicity compared to free gadolinium ions .

Cellular Uptake Studies

In vitro studies have shown that the compound can facilitate cellular uptake of metal complexes. For instance, a study involving C6 glioma cells revealed that conjugates of this compound with fluorescent labels exhibited significant internalization within the cells over time. This property is crucial for developing targeted drug delivery systems .

Comparative Biological Activity

The biological activity of this compound can be compared with other macrocyclic ligands:

Ligand Metal Ion Stability Constant (log K) Biological Application
CyclenGd(III)12.5MRI contrast agent
DOTAGd(III)15.2MRI contrast agent
EDTACa(II)10.0Calcium chelation

The stability constants indicate that while this compound forms stable complexes with metal ions, DOTA exhibits even higher stability for gadolinium complexes.

Synthesis and Purification

The synthesis of 1,4,7,10-tetraazacyclododecane involves several chemical reactions leading to the final tetrahydrochloride form. The production method typically includes the reaction of appropriate precursors under controlled conditions to yield high-purity product suitable for biological applications .

Purification Techniques

Purification methods often involve crystallization and chromatography to isolate the desired compound from byproducts effectively. The purity level of commercially available products is typically ≥98%, ensuring their suitability for sensitive biological applications .

Properties

CAS No.

10045-25-7

Molecular Formula

C8H21ClN4

Molecular Weight

208.73 g/mol

IUPAC Name

1,4,7,10-tetrazacyclododecane;hydrochloride

InChI

InChI=1S/C8H20N4.ClH/c1-2-10-5-6-12-8-7-11-4-3-9-1;/h9-12H,1-8H2;1H

InChI Key

FCBMQXSGMDFCSC-UHFFFAOYSA-N

SMILES

C1CNCCNCCNCCN1.Cl.Cl.Cl.Cl

Canonical SMILES

C1CNCCNCCNCCN1.Cl

Key on ui other cas no.

10045-25-7

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,7,10-Tetraazacyclododecane tetrahydrochloride
Reactant of Route 2
1,4,7,10-Tetraazacyclododecane tetrahydrochloride

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